An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl Ketone
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone and its derivatives are a class of organic compounds that have garnered significant attention across various scientific disciplines, from materials science to medicinal chemistry. Their inherent photochemical properties, particularly their ability to absorb ultraviolet (UV) radiation, have led to their widespread use as photostabilizers in polymers and sunscreens.[1] Furthermore, the benzophenone scaffold serves as a versatile platform for the development of novel therapeutic agents, with derivatives exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
The strategic incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4] This guide focuses on a specific fluorinated benzophenone derivative, 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone. While this particular molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications by drawing upon established chemical principles and data from closely related analogues.
This document will delve into the modular synthetic strategy required to construct this molecule, detailing the key chemical transformations and the rationale behind the selection of reagents and reaction conditions. It will further explore the expected physicochemical and spectroscopic properties of the target compound, providing a basis for its identification and characterization. Finally, potential applications for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone will be discussed, with a focus on its potential as a UV absorber and as a scaffold for the development of novel therapeutic agents.
Synthesis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl Ketone: A Modular Approach
The synthesis of the target molecule can be logically approached in a three-stage process, as illustrated in the workflow diagram below. This modular strategy allows for the controlled construction of the molecule, starting with the preparation of the key acylating agent, followed by the formation of the core benzophenone structure, and concluding with the introduction of the octoxy side chain.
Caption: Synthetic workflow for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone.
Stage 1: Synthesis of 4-Fluorobenzoyl Chloride
The initial step involves the conversion of a commercially available starting material, 4-fluorobenzoic acid, into the more reactive acylating agent, 4-fluorobenzoyl chloride. This transformation is a standard procedure in organic synthesis.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[5]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-fluorobenzoyl chloride can be purified by fractional distillation to yield a colorless to pale yellow liquid.[5]
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): This is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.
-
N,N-Dimethylformamide (DMF): DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent.
-
Reflux: Heating the reaction mixture ensures a sufficient reaction rate for the conversion.
-
Distillation: Purification by distillation is necessary to remove any unreacted starting materials and byproducts, ensuring the purity of the acyl chloride for the subsequent step.
Stage 2: Friedel-Crafts Acylation of Resorcinol
The core benzophenone structure is assembled via a Friedel-Crafts acylation reaction.[6][7][8][9] In this electrophilic aromatic substitution reaction, the electron-rich resorcinol ring attacks the electrophilic carbonyl carbon of the 4-fluorobenzoyl chloride, facilitated by a Lewis acid catalyst.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add resorcinol (1.0 eq) and a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq), portion-wise, while maintaining the temperature.
-
In the dropping funnel, prepare a solution of 4-fluorobenzoyl chloride (1.0 eq) in the same anhydrous solvent.
-
Add the 4-fluorobenzoyl chloride solution dropwise to the resorcinol-AlCl₃ mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting precipitate, (4-fluorophenyl)(2,4-dihydroxyphenyl)methanone, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality of Experimental Choices:
-
Resorcinol: As a dihydroxybenzene, resorcinol is a highly activated aromatic ring, making it a suitable substrate for electrophilic aromatic substitution. The two hydroxyl groups are ortho- and para-directing, leading to acylation at the position between the hydroxyl groups.
-
Anhydrous Aluminum Chloride (AlCl₃): This Lewis acid is crucial for activating the acyl chloride. It coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex), which is then attacked by the resorcinol ring.[7] A stoichiometric excess of AlCl₃ is often required as it can also complex with the hydroxyl groups of resorcinol and the ketone product.
-
Low Temperature: The initial reaction is carried out at a low temperature to control the exothermic reaction and to minimize potential side reactions.
-
Acidic Work-up: The addition of ice and hydrochloric acid hydrolyzes the aluminum complexes formed during the reaction, liberating the hydroxyl groups of the benzophenone product and precipitating the crude product.
Stage 3: O-Alkylation of the Dihydroxybenzophenone Intermediate
The final step involves the selective alkylation of one of the hydroxyl groups of the (4-fluorophenyl)(2,4-dihydroxyphenyl)methanone intermediate to introduce the octoxy side chain. This is typically achieved through a Williamson ether synthesis.
Experimental Protocol:
-
In a round-bottom flask, dissolve the (4-fluorophenyl)(2,4-dihydroxyphenyl)methanone (1.0 eq) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the solution.
-
To this mixture, add 1-bromooctane (1.0-1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 8-16 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the final product, 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone.
Causality of Experimental Choices:
-
Potassium Carbonate (K₂CO₃): This base is used to deprotonate the more acidic hydroxyl group of the dihydroxybenzophenone, forming a phenoxide ion which is a more potent nucleophile for the subsequent reaction with the alkyl halide. The hydroxyl group at the 4-position is generally more acidic and sterically more accessible for alkylation than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the carbonyl group.
-
1-Bromooctane: This is the source of the octyl group. Bromides are good leaving groups, facilitating the nucleophilic substitution reaction.
-
Polar Aprotic Solvent: Solvents like acetone or DMF are suitable for Sₙ2 reactions as they can solvate the cation (potassium ion) but do not strongly solvate the nucleophile (phenoxide), thus increasing its reactivity.
-
Column Chromatography: This purification technique is essential to separate the desired mono-alkylated product from any unreacted starting material, di-alkylated byproduct, and other impurities.
Structural Elucidation and Physicochemical Properties
As the target molecule is not well-documented, its structural and physical properties must be inferred from data on analogous compounds.
Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Rationale/Reference Analogue |
| Molecular Formula | C₂₁H₂₅FO₃ | Based on the constituent atoms. |
| Molecular Weight | 356.42 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow solid | Hydroxybenzophenones are typically crystalline solids.[10] |
| Melting Point | 50-70 °C | The melting point of 2-hydroxy-4-(octyloxy)benzophenone is 47-49 °C.[11] The fluorine substituent may slightly alter this. |
| Solubility | Soluble in organic solvents (e.g., acetone, ethanol, ethyl acetate), insoluble in water. | The octoxy chain imparts significant lipophilicity. |
Spectroscopic Characterization:
The structure of the synthesized 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone can be unequivocally confirmed using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the octoxy chain, and the terminal methyl group. The protons on the fluorophenyl ring will exhibit coupling to the fluorine atom. The hydroxyl proton will likely appear as a broad singlet at a downfield chemical shift due to intramolecular hydrogen bonding.[12][13]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 21 carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JC-F).[12]
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of a fluorine atom attached to an aromatic ring.[14][15]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, due to hydrogen bonding), the C=O stretch of the ketone, C-O stretches of the ether and phenol, and C-F and C-H stretches of the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z = 356.42.
Potential Applications in Research and Drug Development
The unique combination of a hydroxybenzophenone core, a fluorine substituent, and a lipophilic octoxy chain suggests several potential areas of application for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone.
UV Absorber and Photostabilizer
Hydroxybenzophenones are renowned for their ability to absorb UV radiation and dissipate the energy as heat through a process involving an excited-state intramolecular proton transfer (ESIPT).[1][16] The presence of the hydroxyl group ortho to the carbonyl is crucial for this photoprotective mechanism. The octoxy chain enhances the compound's compatibility with non-polar materials such as plastics and coatings. The fluorine atom may subtly modulate the UV absorption profile of the molecule.[16][17] Therefore, this compound could be a highly effective UV absorber for a variety of applications, including:
-
Sunscreens and Cosmetics: To protect the skin from harmful UVA and UVB radiation.[10]
-
Polymer Stabilization: To prevent the photodegradation of plastics, coatings, and other organic materials.
Scaffold for Drug Discovery
The benzophenone scaffold is a privileged structure in medicinal chemistry.[2] The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule.[3] The 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone could serve as a valuable starting point or intermediate for the synthesis of more complex molecules with potential therapeutic activities.
-
Anticancer Agents: Fluorinated benzophenone analogues have been investigated as potent anti-cancer agents.[18]
-
Neuroprotective Agents: Fluorinated benzophenone derivatives have shown promise as multipotent agents for Alzheimer's disease.[19]
-
Anti-inflammatory and Antimicrobial Agents: The benzophenone core is associated with a broad range of biological activities.[2]
The lipophilic octoxy chain could also influence the pharmacokinetic properties of potential drug candidates, potentially improving membrane permeability and oral bioavailability.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, predicted properties, and potential applications of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone. By leveraging established synthetic methodologies such as the Friedel-Crafts acylation and Williamson ether synthesis, a clear and logical pathway to this novel compound has been outlined. While direct experimental data for this specific molecule is scarce, a thorough analysis of related compounds allows for reliable predictions of its physicochemical and spectroscopic characteristics. The unique structural features of this molecule, combining a photoprotective hydroxybenzophenone core with a strategically placed fluorine atom and a lipophilic side chain, make it a promising candidate for further investigation as a high-performance UV absorber and a versatile scaffold for the development of new therapeutic agents. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and other novel fluorinated benzophenone derivatives.
References
-
PrepChem. Step (a): Preparation of 4-fluorobenzoyl chloride. [Link]
- Hrdlovič, P., & Belluš, D. (1968). Effect of substituents on ultraviolet absorption spectra of derivatives of o-hydroxybenzophenone. Chemical Papers, 22(7), 509-520.
-
Kumar, A., & Kumar, R. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 12(9), 1466–1491. [Link]
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and photobiology, 90(4), 727–733. [Link]
-
Fang, Z., Zhang, X., Wu, F., Huang, B., & Yi, B. (2023). Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. Molecules (Basel, Switzerland), 28(13), 5081. [Link]
-
Multichem Exports. 4-Fluorobenzoyl Chloride. [Link]
- Pandya, V. H., Chhipa, A. S., & Kalariya, R. N. (2024). Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti-Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics. ChemistrySelect, 9(31), e202401018.
-
Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride. [Link]
- Pisani, L., Catto, M., De Palma, A., Scilimati, A., & Carotti, A. (2014). Fluorinated benzophenone derivatives: Balanced multipotent agents for Alzheimer's disease. Bioorganic & medicinal chemistry letters, 24(15), 3494–3498.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
-
ResearchGate. (2022). Spectroscopic (FT-IR, NMR, single crystal XRD) and DFT studies including FMO, Mulliken charges, and Hirshfeld surface analysis, molecular docking and ADME analyses of 2-amino-4′-fluorobenzophenone (FAB). [Link]
-
PubChem. (4-Fluorophenyl)acetone. [Link]
- BenchChem. (2025).
-
Ghorai, M. K., & Kumar, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(52), 29599–29633. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Pharmaffiliates. Benzyl 4-Fluorophenyl Ketone. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Cheméo. Chemical Properties of (4-Fluorophenyl)acetone (CAS 459-03-0). [Link]
-
Angene. 4-FLUOROPHENYLACETONE(CAS# 459-03-0). [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. [Link]
- National Science Foundation. (n.d.). Fluorine MAS NMR API revised.
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]
-
Scribd. Benzophenone 1H-NMR, 13C-NMR and IR Spectra. [Link]
-
Semantic Scholar. (2017). Research Article Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
Sources
- 1. longchangchemical.com [longchangchemical.com]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CAS 1137-42-4: Methanone, (4-hydroxyphenyl)phenyl- [cymitquimica.com]
- 11. 2-羟基-4-正辛氧基二苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 13. scribd.com [scribd.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. chemicalpapers.com [chemicalpapers.com]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 19. Fluorinated benzophenone derivatives: Balanced multipotent agents for Alzheimer's disease [ora.uniurb.it]
